3-Ethoxycarbonyl-4'-nitrobenzophenone
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Overview
Description
3-Ethoxycarbonyl-4’-nitrobenzophenone is a chemical compound with the molecular formula C16H13NO5 . It has a molecular weight of 299.28 . The IUPAC name for this compound is ethyl 3-(4-nitrobenzoyl)benzoate .
Molecular Structure Analysis
The InChI code for 3-Ethoxycarbonyl-4’-nitrobenzophenone is1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3
. The InChI key is QVMUGSVFXYKCDJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-Ethoxycarbonyl-4’-nitrobenzophenone has a boiling point of 474ºC at 760 mmHg . It has a flash point of 205.3ºC and a density of 1.28g/cm³ .Scientific Research Applications
Electrochemical Reduction Studies
3-Ethoxycarbonyl-4'-nitrobenzophenone and related compounds have been studied extensively in the context of electrochemical reduction. Laviron and colleagues examined the electrochemical reduction of 4-nitrobenzophenone, highlighting key steps such as reduction to dihydroxylamine and subsequent dehydration to nitroso compounds, providing valuable insights into the reduction mechanisms of organic compounds in aqueous media (Laviron, Meunier‐Prest, & Lacasse, 1994).
Synthesis and Structural Characterization
Studies have also focused on synthesizing and characterizing derivatives of benzophenone-like structures. For instance, Havaldar, Bhise, and Burudkar described a series of derivatives synthesized with excellent yields, characterized by spectroscopic methods, and tested for antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Saka et al. synthesized new phthalocyanine complexes, demonstrating their catalytic activity in cyclohexene oxidation, highlighting the potential of these compounds in catalysis (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Chemical Reactions and Transformations
Grinev and colleagues investigated the bromination, nitration, and azo coupling of substituted benzofurans, revealing the potential of these processes in synthesizing various derivatives (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971). Zhao De-feng's work on the synthesis of 2-hydroxy-4-methoxy-3'-aminodibenzophenone and its derivatives further illustrates the versatility of these compounds in chemical synthesis (Zhao De-feng, 2006).
Pharmaceutical and Biological Studies
While the query requested to exclude drug use, dosage, and side effects, it's worth noting that derivatives of benzophenone have been explored in various pharmaceutical and biological contexts. For example, Ghazipura et al. reviewed the reproductive toxicity of benzophenone-3, a related compound, in human and animal studies, highlighting its potential endocrine-disrupting effects (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(4-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMUGSVFXYKCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641524 |
Source
|
Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycarbonyl-4'-nitrobenzophenone | |
CAS RN |
760192-94-7 |
Source
|
Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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